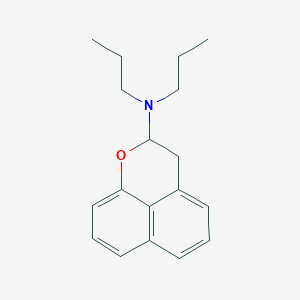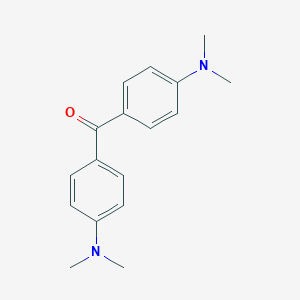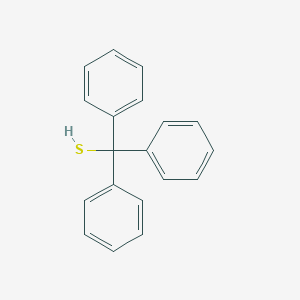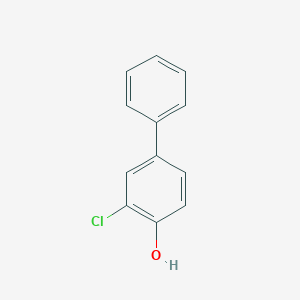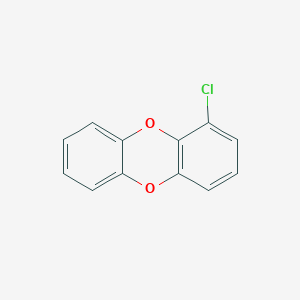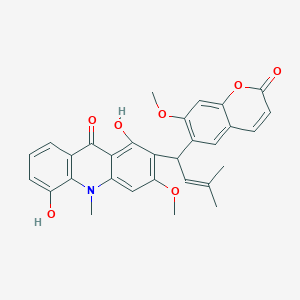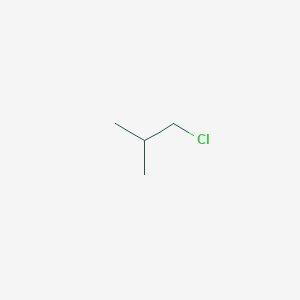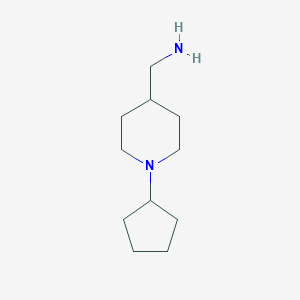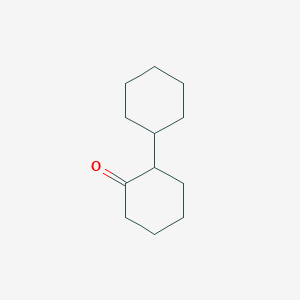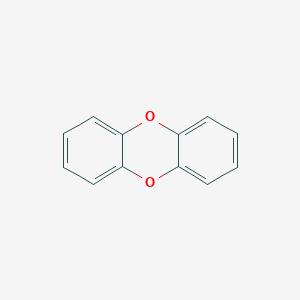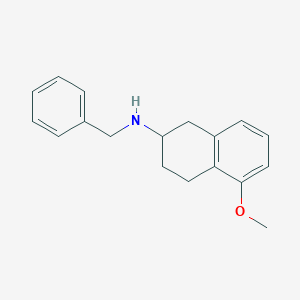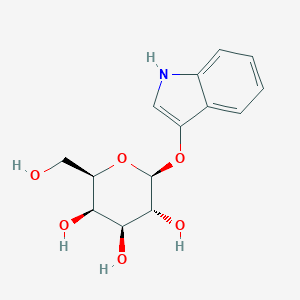
N-Tétradécane-D30
Vue d'ensemble
Description
N-Tetradecane-D30, also known as deuterated tetradecane, is a deuterium-labeled version of n-tetradecane. This compound is characterized by the replacement of all hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for N-Tetradecane-D30 is C14D30, and it has a molecular weight of 228.57 g/mol . Deuterated compounds like N-Tetradecane-D30 are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-Tetradecane-D30 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: As a deuterated compound, it is used as a solvent or internal standard in NMR spectroscopy to avoid interference from hydrogen signals.
Tracer Studies: It is employed in tracer studies to investigate reaction mechanisms and metabolic pathways.
Pharmacokinetics: Deuterated compounds like N-Tetradecane-D30 are used to study the pharmacokinetics and metabolic profiles of drugs, as deuterium can alter the rate of metabolic reactions.
Material Science: It is used in the study of material properties and interactions in various industrial applications.
Mécanisme D'action
Target of Action
N-Tetradecane-D30 is a deuterium-labeled compound of N-Tetradecane . It is primarily used as a tracer in drug development processes . The primary targets of N-Tetradecane-D30 are the molecules that it is designed to trace in these processes.
Mode of Action
N-Tetradecane-D30 interacts with its targets by incorporating into drug molecules . The presence of deuterium (heavy hydrogen) in the compound allows it to be distinguished from non-deuterated molecules in nuclear magnetic resonance (NMR) spectra . This makes it a valuable tool for tracking and quantifying the behavior of the drug molecules it is incorporated into .
Pharmacokinetics
The pharmacokinetic properties of N-Tetradecane-D30, such as its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the drug molecules it is incorporated into . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of N-Tetradecane-D30’s action is the generation of distinct signals in NMR spectra, which allows for the tracking and quantification of the drug molecules it is incorporated into . This can provide valuable information about the behavior of these drug molecules in the body.
Action Environment
The action, efficacy, and stability of N-Tetradecane-D30 can be influenced by various environmental factors. For instance, the NMR signals generated by N-Tetradecane-D30 can be affected by the magnetic field strength and temperature . Additionally, the compound should be stored away from light and moisture to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Tetradecane-D30 typically involves the deuteration of n-tetradecane. One common method is the catalytic exchange reaction, where n-tetradecane is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . This process ensures the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of N-Tetradecane-D30 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is crucial, and it is typically purified using distillation or chromatography techniques to remove any residual hydrogen-containing impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-Tetradecane-D30 undergoes similar chemical reactions as its non-deuterated counterpart, n-tetradecane. These reactions include:
Oxidation: N-Tetradecane-D30 can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert N-Tetradecane-D30 into shorter-chain hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain hydrocarbons.
Substitution: Halogenated tetradecanes.
Comparaison Avec Des Composés Similaires
N-Tetradecane-D30 can be compared with other deuterated alkanes such as:
N-Hexadecane-D34: Another deuterated alkane with a longer carbon chain.
N-Dodecane-D26: A shorter-chain deuterated alkane.
N-Octane-D18: A deuterated alkane with an even shorter carbon chain.
Uniqueness: N-Tetradecane-D30 is unique due to its specific chain length and the complete deuteration of all hydrogen atoms. This makes it particularly useful in studies requiring precise control over molecular interactions and dynamics .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCVCJVXZWKCC-XMMAUIQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


